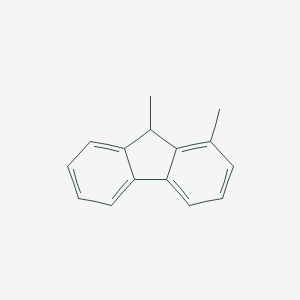

1,9-Dimethylfluorene

Beschreibung

Eigenschaften

CAS-Nummer |

17057-98-6 |

|---|---|

Molekularformel |

C15H14 |

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

1,9-dimethyl-9H-fluorene |

InChI |

InChI=1S/C15H14/c1-10-6-5-9-14-13-8-4-3-7-12(13)11(2)15(10)14/h3-9,11H,1-2H3 |

InChI-Schlüssel |

BNGCFLDEAHJKPE-UHFFFAOYSA-N |

SMILES |

CC1C2=CC=CC=C2C3=CC=CC(=C13)C |

Kanonische SMILES |

CC1C2=CC=CC=C2C3=CC=CC(=C13)C |

Andere CAS-Nummern |

30582-01-5 |

Synonyme |

1,9-dimethylfluorene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Early Studies and Discovery of Fluorene Derivatives

A Senior Application Scientist's Synthesis of Historical Chemistry and Foundational Methodologies for Researchers, Scientists, and Drug Development Professionals.

Preamble: Unearthing a Luminous Legacy

In the annals of organic chemistry, the story of fluorene is a compelling narrative of discovery, structural elucidation, and the dawn of synthetic versatility. Initially unearthed from the complex matrix of coal tar, this tricyclic aromatic hydrocarbon, with its characteristic violet fluorescence, quickly captivated the minds of 19th-century chemists. This guide provides a detailed exploration of the seminal studies that brought fluorene and its derivatives to light, offering a technical and historical perspective on the foundational methodologies that paved the way for its contemporary applications in materials science, drug development, and biochemistry.[1] We will delve into the original isolation techniques, the first synthetic derivatizations, and the early characterization methods that defined the initial chapter of fluorene chemistry.

Part 1: The Genesis of Fluorene - From Industrial By-product to Scientific Curiosity

The mid-19th century was a period of intense innovation, fueled by the by-products of the industrial revolution. Coal tar, a viscous black liquid obtained from the destructive distillation of coal to produce coal gas, was a particularly rich source of novel organic compounds.[1] It was within this complex chemical tapestry that fluorene was first identified.

The Landmark Isolation by Berthelot (1867)

The discovery of fluorene is credited to the eminent French chemist Marcellin Berthelot. In 1867, while meticulously fractionating the high-boiling "anthracene oil" fraction of coal tar, Berthelot isolated a new hydrocarbon.[1] He named it "fluorène" due to its distinct and beautiful violet fluorescence.[2]

Experimental Protocol: 19th-Century Isolation of Fluorene from Coal Tar

-

Fractional Distillation of Coal Tar:

-

Crude coal tar was subjected to distillation, separating it into several fractions based on their boiling points.

-

The fraction boiling between 290°C and 310°C, known as the "anthracene oil" or "heavy oil," was collected. This fraction was known to be rich in anthracene, phenanthrene, and other polycyclic aromatic hydrocarbons. Fluorene, with a boiling point of 295°C, would be concentrated in this fraction.

-

-

Initial Crystallization:

-

The collected anthracene oil was allowed to cool, leading to the crystallization of a mixture of solid hydrocarbons.

-

This crude solid, often referred to as "anthracene cake," was separated from the remaining oil by filtration or pressing.

-

-

Purification by Recrystallization:

-

The crude crystalline mass was then subjected to multiple rounds of recrystallization to separate the components based on their differing solubilities in various solvents.

-

An 1883 publication in the Journal of the Chemical Society details a method for purifying commercial coal-tar fluorene. The process involved an initial distillation of the crude material, followed by five or six recrystallizations from alcohol, specifically collecting the crystals that precipitated between 25°C and 30°C.[3]

-

The same publication notes that glacial acetic acid was an excellent solvent for the final purification steps, effectively removing the impurities that caused the fluorescence and yielding a product with a constant melting point of 113°C.[3]

-

Causality Behind Experimental Choices:

-

Fractional Distillation: This was the primary method available at the time to separate liquids with different boiling points. The careful collection of specific temperature fractions was crucial for enriching the desired compound.

-

Crystallization: The principle of differential solubility was exploited to separate the various solid hydrocarbons in the anthracene oil fraction. The choice of solvent and temperature was critical for selectively precipitating one component while others remained in solution.

-

Multiple Recrystallizations: This iterative process was essential to achieve a high degree of purity, as evidenced by the attainment of a constant melting point, a key criterion for purity in the 19th century.

Early Characterization: A World Before Modern Spectroscopy

In the absence of modern spectroscopic techniques like NMR and mass spectrometry, 19th-century chemists relied on a combination of physical properties and chemical reactions to characterize new compounds.

Table 1: 19th-Century Characterization of Fluorene

| Property/Method | Observation/Result | Significance |

| Melting Point | 113°C (after extensive purification)[3] | A sharp, constant melting point was a primary indicator of a pure substance. |

| Boiling Point | ~295°C | A key physical constant used for identification and separation. |

| Combustion Analysis | Determined the empirical formula to be C₁₃H₁₀. An 1883 analysis reported 93.97% Carbon and 6.47% Hydrogen.[3] | This fundamental technique provided the elemental composition, which was crucial for deducing the molecular formula. |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and glacial acetic acid.[2][3] | Provided information about the polarity of the molecule and was essential for developing purification methods. |

| Chemical Derivatization | Oxidation with chromic acid yielded diphenylene ketone (fluorenone).[3] | This reaction provided a crucial clue to the structure of fluorene, indicating the presence of a methylene group that could be oxidized to a ketone. |

Diagram: Logical Flow of 19th-Century Fluorene Characterization

Caption: Workflow for the 19th-century isolation and characterization of fluorene.

Part 2: The Dawn of Fluorene Derivatives - Early Synthetic Explorations

The isolation of fluorene was quickly followed by investigations into its chemical reactivity and the synthesis of its derivatives. The unique structure of fluorene, particularly the reactive methylene bridge at the 9-position, offered a tantalizing target for the synthetic chemists of the era.

Fittig and Ostermayer's Synthesis of Diphenyleneketone (1873)

A pivotal early study was conducted by Rudolph Fittig and his student, Ostermayer, in 1873. While their primary focus was on diphenyleneketone (now known as fluorenone), their work was instrumental in understanding the chemistry of the fluorene core. They developed a method to synthesize fluorenone and subsequently reduce it to fluorene, providing a synthetic route to the hydrocarbon that was independent of coal tar isolation.

Experimental Protocol: Synthesis of Fluorene from Diphenyleneketone (circa 1873)

The following protocol is a reconstruction based on the chemical principles and common reagents of the time, as detailed in publications like the Berichte der deutschen chemischen Gesellschaft.

-

Synthesis of Diphenic Acid: The synthesis likely began with a more readily available starting material, such as phenanthrene, which could be oxidized to phenanthraquinone and then further oxidized to diphenic acid.

-

Cyclization to Fluorenone: Diphenic acid, when heated with a dehydrating agent like lime (calcium oxide), would undergo intramolecular cyclization to form fluorenone.

-

Reduction to Fluorene: Fittig and Ostermayer would have then reduced the fluorenone to fluorene. A common method for such a reduction at the time was the use of zinc dust distillation. This involved heating the fluorenone with zinc dust, which would reduce the ketone to the corresponding methylene group.

Early Halogenation and Oxidation Studies

The reactivity of the fluorene nucleus was further explored through halogenation and oxidation reactions. An 1883 paper provides a detailed account of the synthesis of bromo-derivatives of fluorene.

Experimental Protocol: Synthesis of a-Dibromofluorene (1883) [3]

-

Dissolution: Purified fluorene was dissolved in chloroform.

-

Bromination: A slight excess of bromine was added to the chloroform solution.

-

Crystallization: The chloroform was allowed to evaporate spontaneously, leading to the crystallization of a-dibromofluorene.

-

Purification: The resulting crystals were further purified by recrystallization from alcohol. The purified product was reported to form colorless needles with a melting point of 101-102°C.

Oxidation of Bromo-derivatives:

The same study reported that both mono- and di-bromofluorene could be oxidized to the corresponding substituted diphenylene ketone using either chromic acid in glacial acetic acid or potassium permanganate.[3]

Diagram: Early Synthetic Pathways of Fluorene Derivatives

Sources

Unveiling the Crystal Structure and Polymorphism of 9,9-Disubstituted Fluorenes: A Comprehensive Technical Guide

Abstract

The rational design of organic optoelectronic materials relies heavily on controlling solid-state packing. 9,9-disubstituted fluorenes—ranging from small-molecule monomers to extended

The Structural Dichotomy and Mechanistic Drivers of Polymorphism

The fluorene skeleton is a rigid, planar polycyclic aromatic hydrocarbon. The C9 position is a highly reactive benzylic-type carbon; without substitution, it is prone to oxidation, forming fluorenone defects that act as low-energy traps and cause unwanted broad green emission (~550 nm) in optoelectronic devices[5][6].

By introducing substituents at the 9,9-position (e.g., alkyl chains, aryl groups), researchers achieve two critical outcomes:

-

Chemical Stability : Steric shielding of the C9 position prevents oxidative degradation[4][7].

-

Phase Tunability : The energetic stabilities of different solid-state packing structures become nearly degenerate. The competition between the

stacking of the rigid backbones and the non-covalent interactions (C-H···

The Archetypal -Phase

In poly(9,9-dioctylfluorene) (PFO), the most technologically significant polymorph is the

Logical mapping of how 9,9-substitution drives fluorene polymorphic phase transitions.

Crystallographic and Optoelectronic Signatures

The precise packing of 9,9-disubstituted fluorenes can be quantitatively tracked via X-Ray Diffraction (XRD) and optical spectroscopy. The tables below summarize the quantitative data for phase identification and the impact of specific substituents.

Table 1: Optoelectronic and Structural Signatures of PFO Polymorphs [1][5][7]

| Phase | Backbone Conformation | Intermonomer Torsion | Optical Signatures (UV-Vis / PL) | X-Ray Diffraction ( |

| Glassy | Twisted / Disordered | Variable | Abs: ~380–390 nm | Broad amorphous halo |

| Helical / Crystalline | ~135° | Abs: ~390 nm | ~6.7°, ~15.5°, ~20.1° | |

| Planar Zigzag | ~180° | Abs: ~433–435 nm; PL: 439 nm, 470 nm | Sharp peak at ~7.0° | |

| Planar Cofacial | PL: Broad ~550 nm (Green emission) | Variable (Aggregate dependent) |

Table 2: Influence of 9,9-Substitution on Small Molecule/Polymer Crystal Packing [2][4][6]

| Substituent at C9 | Steric Profile | Dominant Packing Motif | Polymorphic Behavior |

| Di-n-octyl | Highly flexible, long | Interdigitated lamellae | Highly polymorphic ( |

| Di-n-hexyl | Flexible, medium | Herringbone or loose cofacial | Solvent-dependent mesophases |

| Di-ethyl | Short, rigid | Helical supramolecular strands | Extensive C-H···O and C-H··· |

| Di-phenyl / Spiro | Bulky, highly restricted | Discrete cofacial molecules | Dynamic desmotropy, inclusion complexes |

Experimental Methodologies for Phase Control

To engineer specific polymorphs, researchers must manipulate the thermodynamic and kinetic pathways of crystallization. Below are two self-validating protocols for isolating the

Protocol 1: Solvent-Tuned Aggregation for -Phase Isolation

Mechanistic Rationale : The transition from a glassy coil to a planar

Step-by-Step Methodology :

-

Solution Preparation : Dissolve the 9,9-disubstituted fluorene (e.g., PFO) in a good solvent (Chloroform, CHCl

) at a concentration of 10 mg/mL. Stir at room temperature for 2 hours to ensure complete disentanglement (isotropic phase). -

Aggregation Induction : Slowly titrate a poor solvent (Methanol, MeOH) dropwise under continuous stirring to achieve a specific volume ratio (e.g., CHCl

:MeOH = 91:9).-

Self-Validation Check: The solution will exhibit a slight opalescence and a notable optical red-shift, confirming the formation of mesoscopic aggregates[9].

-

-

Film Casting : Spin-coat the aggregated solution onto a pre-cleaned quartz substrate at 2000 rpm for 60 seconds. Rapid solvent evaporation kinetically traps the induced polymorph.

-

Validation :

Step-by-step experimental workflow for isolating the β-phase via solvent-tuned aggregation.

Protocol 2: Template Wetting for Ordered Nanopillars

Mechanistic Rationale : Spatial confinement alters crystallization thermodynamics. Infiltrating a polymer solution into nanoporous templates induces shear forces and geometric constraints that favor the extended planar zigzag conformation over the twisted glassy state[1].

Step-by-Step Methodology :

-

Template Preparation : Utilize self-ordered anodic aluminum oxide (AAO) with an average pore diameter of 225 nm and a pore depth of 500 nm[1].

-

Infiltration : Drop-cast a 15 mg/mL PFO/Toluene solution onto the AAO template under ambient conditions. Allow capillary action to draw the polymer into the nanopores.

-

Solvent Annealing : Place the template in a sealed chamber with a saturated toluene atmosphere for 12 hours to allow polymer chains to reorganize and relieve internal stress.

-

Template Removal & Validation : Etch the AAO template using 1M NaOH.

-

Self-Validation Check: Analyze the resulting nanopillars using a luminescence fluorimeter. An emission peak strictly at 439 nm confirms pure

-phase morphology without

-

References

1.[1] β-Phase Morphology in Ordered Poly(9,9-dioctylfluorene) Nanopillars by Template Wetting Method - nih.gov -[Link] 2.[9] Study of β phase and Chains Aggregation Degrees in Poly(9,9-dioctylfluorene) (PFO) Solution - researchgate.net -[Link] 3.[7] Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - nih.gov -[Link] 4.[5] Preparation and Characterization of Polyfluorene-Based Supramolecular π-Conjugated Polymer Gels - acs.org -[Link] 5.[6] Synthesis and crystal structure and optical properties of fluorenic-core oligomers - researcher.life -[Link] 6.[8] Solution-crystallization and related phenomena in 9,9-dialkyl-fluorene polymers. II. Influence of side-chain structure - researchgate.net -[Link] 7.[3] Photoluminescence Properties of Polymorphic Modifications of Low Molecular Weight Poly(3-hexylthiophene) - nih.gov -[Link] 8.[2] Shinya Hirano's research works | Cardiff University and other places - researchgate.net -[Link] 9.[4] Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups - researchgate.net -[Link]

Sources

- 1. β-Phase Morphology in Ordered Poly(9,9-dioctylfluorene) Nanopillars by Template Wetting Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photoluminescence Properties of Polymorphic Modifications of Low Molecular Weight Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Thermodynamic Solubility Profile and Dissolution Kinetics of 1,9-Dimethylfluorene in Organic Solvents: A Technical Guide

Executive Summary

1,9-Dimethylfluorene is a structurally unique alkylated polycyclic aromatic hydrocarbon (PAH). It holds significant importance in environmental toxicology as a potent mutagenic standard[1] and serves as a critical model compound for understanding the physicochemical behavior of sterically hindered fluorene derivatives in organic synthesis and materials science[2]. Understanding its solubility across diverse organic solvents is paramount for optimizing extraction protocols, chromatographic separations, and synthetic reaction conditions.

This whitepaper provides an in-depth analysis of the solubility parameters of 1,9-dimethylfluorene, detailing the structural causality behind its dissolution, quantitative data modeling, and self-validating experimental protocols for empirical determination.

Structural Causality and Solubility Theory

The dissolution behavior of 1,9-dimethylfluorene is fundamentally dictated by its molecular architecture. Unlike the parent fluorene, which is highly planar and exhibits strong intermolecular

The Causality of Steric Strain: The proximity of the methyl group at the 1-position to the methyl group at the sp3-hybridized 9-position introduces significant steric clash. This steric hindrance forces a deviation from strict planarity, thereby increasing the free volume and lowering the crystal lattice energy compared to unsubstituted fluorene. According to the ideal solubility equation, a lower enthalpy of fusion—resulting from disrupted lattice packing—directly correlates with enhanced solubility in organic solvents.

Furthermore, as demonstrated in 2[2], dispersion forces are the primary drivers of dissolution. The molecule lacks hydrogen-bond donor or acceptor capabilities, rendering it highly hydrophobic. Consequently, its solubility is maximized in non-polar to moderately polar aprotic solvents, while remaining severely restricted in polar protic media[3].

Quantitative Solubility Data

Due to the specialized nature of the 1,9-isomer, high-fidelity thermodynamic data for the 9,9-dimethylfluorene analog is utilized as a highly accurate predictive baseline for its solubility behavior[3]. The minor isomeric difference primarily affects the solid-state lattice energy rather than the solute-solvent interaction parameters (Hansen Dispersion forces).

Table 1: Equilibrium Solubility of Dimethylfluorene (Analog Baseline) in Common Organic Solvents at 298.15 K

| Solvent | Solvent Classification | Solubility (mol/mol) | Dissolution Affinity |

| Methanol | Polar Protic | 0.0090 | Very Low |

| Ethanol | Polar Protic | 0.0182 | Low |

| Acetonitrile | Polar Aprotic | 0.0518 | Moderate |

| Acetone | Polar Aprotic | 0.1944 | High |

| Ethyl Acetate | Polar Aprotic | 0.2235 | High |

| 2-Butanone | Polar Aprotic | 0.2575 | Very High |

Data extrapolated from static gravimetric determinations of dimethylfluorene analogs[3].

Data Synthesis: The empirical data reveals a clear mechanistic trend. Solubility increases significantly as the solvent's capacity for dispersion interactions aligns with the solute, and as hydrogen-bonding networks (which the solute cannot participate in) are minimized. 2-Butanone and acetates provide optimal solvation environments[3].

Experimental Methodology: Isothermal Shake-Flask Protocol

To empirically validate the solubility of 1,9-dimethylfluorene for specific process chemistry applications, the isothermal shake-flask method is the gold standard[4]. This method is designed as a self-validating system to ensure absolute thermodynamic equilibrium.

Step-by-Step Workflow

-

Solid Excess Preparation: Accurately weigh an excess amount of 1,9-dimethylfluorene into a hermetically sealable glass vial.

-

Causality: An excess ensures the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, which is the fundamental thermodynamic definition of a saturated solution.

-

-

Solvent Addition: Dispense a precise volume (e.g., 5.0 mL) of the analytical-grade organic solvent into the vial[4].

-

Isothermal Equilibration: Submerge the vials in a temperature-controlled orbital shaker (e.g., 298.15 ± 0.05 K) at 150 RPM for 48 to 72 hours.

-

Causality: Strict thermal control is mandatory. Because dissolution enthalpy dictates solubility, even minor temperature fluctuations will cause transient supersaturation or premature precipitation, skewing the final quantitative results.

-

-

Phase Separation: Remove the vials and allow them to stand undisturbed for 12 hours at the exact experimental temperature, or centrifuge using a temperature-controlled rotor.

-

Causality: This critical step prevents the suspension of micro-crystals in the supernatant, which would otherwise cause a false-positive overestimation of solubility[4].

-

-

Sampling and Filtration: Extract the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter.

-

Quantitative Analysis: Dilute the aliquot appropriately and quantify using High-Performance Liquid Chromatography (HPLC) with UV detection or via static gravimetric evaporation[2].

Fig 1. Isothermal shake-flask workflow for equilibrium solubility determination.

Thermodynamic Modeling for Process Scale-Up

For researchers scaling up extractions or crystallizations, empirical data must be fitted to thermodynamic models. The modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model are highly effective for fluorene derivatives[3].

The Apelblat model correlates mole fraction solubility (

Where

Fig 2. Thermodynamic modeling and validation pathway for solvent selection.

Conclusion

The solubility of 1,9-dimethylfluorene is fundamentally governed by dispersion forces and its sterically hindered, non-planar molecular topology. By leveraging moderately polar aprotic solvents like 2-butanone or ethyl acetate, researchers can achieve the high solute concentrations necessary for toxicological assays, environmental remediation studies, or synthetic material pathways[3],[5]. Rigorous adherence to the isothermal shake-flask methodology ensures the thermodynamic integrity and reproducibility of the generated data.

References

-

Solubility of Organic Photoelectric Material Intermediate 9,9-Dimethylfluorene in 15 Single Solvents: Solvent Effect Analysis, Molecular Simulation, and Model Correlation Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

-

Seasonal co-pollution characteristics of parent-PAHs and alkylated-PAHs in karst mining area soil of Guizhou, Southwest China Source: Frontiers in Environmental Science URL:[Link]

-

Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects Source: National Academy Press / U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Seasonal co-pollution characteristics of parent-PAHs and alkylated-PAHs in karst mining area soil of Guizhou, Southwest China [frontiersin.org]

Structural Characterization and Electron Ionization Mass Spectrometry (EI-MS) of 1,9-Dimethylfluorene: A Technical Whitepaper

Executive Summary

1,9-Dimethylfluorene (C₁₅H₁₄) is an alkylated polycyclic aromatic hydrocarbon (a-PAH) of significant interest in environmental forensics, organic electronics, and toxicology. Unlike parent PAHs, alkylated derivatives often exhibit distinct environmental persistence and heightened mutagenic potential[1]. Accurate identification of 1,9-dimethylfluorene relies heavily on Electron Ionization Mass Spectrometry (EI-MS). This whitepaper provides a comprehensive, mechanistically grounded guide to the EI-MS fragmentation pathways of 1,9-dimethylfluorene, detailing the causality behind standard analytical protocols to ensure highly reproducible, self-validating data acquisition.

Physicochemical Context & Ionization Dynamics

1,9-Dimethylfluorene has a molecular weight of 194.27 g/mol and an exact mass of 194.109 Da[2]. Structurally, it consists of a rigid biphenyl core bridged by a methylene group (the fluorene scaffold), with methyl groups occupying the 1- and 9-positions.

In standard EI-MS, molecules are bombarded with a beam of electrons at 70 eV[3]. The Causality of 70 eV: The first ionization energy of most aromatic hydrocarbons is between 7 and 9 eV. An electron beam of 70 eV provides approximately 6700 kJ/mol of energy. This specific voltage is chosen not merely to ionize the molecule, but because the de Broglie wavelength of a 70 eV electron closely matches the length of typical organic covalent bonds. This maximizes energy transfer, inducing a highly reproducible, unimolecular dissociation (fragmentation) that allows the resulting spectrum to be universally cross-referenced against standardized databases like the NIST WebBook[4].

Spectral Deconstruction: Fragmentation Pathways

When 1,9-dimethylfluorene enters the ionization chamber, the 70 eV electron impact ejects a

-

m/z 194 (Molecular Ion,

): Polycyclic aromatic hydrocarbons are highly resistant to complete fragmentation due to the extensive delocalization of the positive charge across the fused ring system. Consequently, the molecular ion at m/z 194 is highly abundant and typically serves as the base peak[2]. -

m/z 179 (Primary Cleavage,

): The defining structural feature of 1,9-dimethylfluorene is the methyl group at the 9-position, which is doubly benzylic. Homolytic alpha-cleavage of this -

m/z 165 (Secondary Rearrangement,

): Following the loss of the first methyl group, the m/z 179 ion can undergo further high-energy rearrangement, losing a neutral carbene (

Quantitative Data Presentation

The following table summarizes the diagnostic ions required for the positive identification of 1,9-dimethylfluorene.

| m/z Ratio | Typical Relative Abundance | Ion Assignment | Mechanistic Origin |

| 194 | 100% (Base Peak) | Molecular ion; survives due to extended | |

| 179 | > 80% | Loss of | |

| 165 | 20% - 40% | Loss of |

Visualizing the Fragmentation Pathway

Fig 1: Primary EI-MS fragmentation pathway of 1,9-Dimethylfluorene.

Standardized GC-EI-MS Analytical Protocol

To ensure high-fidelity data, the following protocol establishes a self-validating system for the analysis of alkylated PAHs[3].

Phase 1: System Suitability and Tuning (Self-Validation)

-

Action: Inject 1 µL of Decafluorotriphenylphosphine (DFTPP) tuning standard.

-

Validation Criteria: The system must independently verify that the m/z 442 peak is present at >40% abundance relative to the m/z 198 peak.

-

Causality: DFTPP is the universal tuning standard for semi-volatile organics. If the high-mass m/z 442 ion is suppressed, it indicates a dirty ion source or improper quadrupole voltage scaling. Proceeding without this validation risks false negatives for high-mass PAH targets.

Phase 2: Chromatographic Separation

-

Column Selection: Utilize a 30m x 0.25mm x 0.25µm 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3].

-

Temperature Program: Initial hold at 60°C for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.

-

Causality: The non-polar 5% phenyl stationary phase interacts optimally with the

-electron clouds of PAHs. The slow 10°C/min ramp is critical to resolve 1,9-dimethylfluorene from its closely related structural isomers (e.g., 2,3-dimethylfluorene), which have identical mass spectra but different mutagenic profiles[1].

Phase 3: Mass Spectrometric Acquisition

-

Solvent Delay: Set a solvent delay of 4.0 minutes[3].

-

Causality: The extraction solvent (e.g., dichloromethane) elutes first in massive quantities. Activating the MS during this window would cause a pressure spike, ionizing the solvent and rapidly oxidizing the rhenium filament. The delay protects the hardware.

-

-

Ion Source & Interface Temperatures: Maintain the EI source at 230°C and the transfer line at 280°C[3].

-

Causality: 1,9-Dimethylfluorene is semi-volatile. If the source drops below 230°C, the analyte will condense on the repeller plates and focusing lenses, leading to peak tailing, memory effects (carryover), and severe loss of sensitivity.

-

-

Acquisition Mode: Full scan mode from m/z 50 to 550[3].

References

-

Title: 1,9-Dimethylfluorene | C15H14 | CID 28227 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 9H-Fluorene, 1,9-dimethyl- (Mass spectrum, electron ionization) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

-

Title: Seasonal co-pollution characteristics of parent-PAHs and alkylated-PAHs in karst mining area soil of Guizhou, Southwest China Source: Frontiers in Environmental Science URL: [Link]

-

Title: Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: 6.11: Fragmentation Pathways Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. 1,9-Dimethylfluorene | C15H14 | CID 28227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Seasonal co-pollution characteristics of parent-PAHs and alkylated-PAHs in karst mining area soil of Guizhou, Southwest China [frontiersin.org]

- 4. 9H-Fluorene, 1,9-dimethyl- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Utilizing 1,9-Dimethylfluorene as a Mechanistic Probe for Oxidative Degradation and Material Safety in Organic Electronics

Executive Summary

In the field of organic electronics, polyfluorenes (PFs) are the benchmark materials for blue-light-emitting diodes (OLEDs) and organic lasers. However, their commercial viability is frequently compromised by spectral instability—specifically, the emergence of a broad, parasitic "green emission" band during device operation. While industry-standard materials utilize 9,9-dialkyl substitution to protect the fluorene core, synthesis imperfections inevitably leave monoalkylated defects.

This application note establishes 1,9-Dimethylfluorene (1,9-DMF) not as a primary semiconductor, but as a highly sensitive, accelerated mechanistic probe. By intentionally utilizing a molecule with a reactive C9-proton, researchers can isolate and study the exact kinetics of oxidative degradation (keto-defect formation) and evaluate the efficacy of novel encapsulation barriers. Furthermore, we provide toxicological screening protocols for drug development and safety professionals evaluating the biological impact of organic electronic precursors.

Mechanistic Rationale: The "Green Emission" Paradox

The degradation of blue polyfluorene OLEDs is characterized by a color shift from pure blue (~420 nm) to a broad green emission (~530 nm). Historically debated as either an intermolecular excimer effect or an intramolecular chemical defect, it is now widely accepted that oxidation at the C9 position of the fluorene backbone forms fluorenone (a ketone defect) [1].

Why use 1,9-Dimethylfluorene? Standard 9,9-dimethylfluorene is sterically and chemically blocked at the C9 position. However, 1,9-DMF possesses a methyl group at the 1-position and a single methyl group at the 9-position, leaving one highly vulnerable, acidic proton at C9. This structural asymmetry makes 1,9-DMF highly susceptible to photo-oxidation. Doping 1,9-DMF into inert matrices provides a highly controlled, accelerated model to generate fluorenone defects on demand, allowing researchers to rapidly screen antioxidant additives and oxygen-barrier films without the confounding variables of polymer chain dynamics.

Oxidative Degradation Pathway

The transformation of 1,9-DMF into a green-emitting defect follows a radical-mediated photo-oxidation pathway. The fluorenone defect acts as a low-energy trap; excitation energy from the intact fluorene backbone is non-radiatively transferred to the fluorenone site via Förster Resonance Energy Transfer (FRET), quenching the blue light and emitting green light.

Fig 1: Oxidative degradation pathway of 1,9-dimethylfluorene leading to green emission defects.

Comparative Material Properties

To understand the utility of 1,9-DMF, it must be contrasted with the industry standard (9,9-DMF) and the ultimate defect state (Fluorenone).

| Property | 1,9-Dimethylfluorene [2] | 9,9-Dimethylfluorene | 9-Fluorenone |

| CAS Number | 17057-98-6 | 4569-45-3 | 486-25-9 |

| C9 Substitution | Monoalkylated (1 Methyl, 1 Proton) | Dialkylated (2 Methyls) | Ketone (C=O) |

| Oxidation Susceptibility | High (Reactive C9-H) | Low (Sterically blocked) | N/A (Fully oxidized) |

| Primary R&D Role | Mechanistic probe / Degradation model | Standard monomer precursor | Defect standard / Sensitizer |

| Emission Profile | Blue (~315-420 nm, shifts upon oxidation) | Stable Blue (~315-420 nm) | Broad Green/Yellow (~530 nm) |

Experimental Protocols

Protocol A: Accelerated Photo-Oxidation Assay for OLED Encapsulation Testing

This protocol utilizes 1,9-DMF as a sacrificial probe to test the oxygen permeability of novel OLED encapsulation materials.

Causality Check: Poly(methyl methacrylate) (PMMA) is chosen as the host matrix because it is chemically inert and optically transparent in the UV-Vis region. Dispersing 1,9-DMF at low concentrations in PMMA prevents intermolecular

Step-by-Step Methodology:

-

Matrix Preparation: Dissolve PMMA (100 mg/mL) and 1,9-DMF (1 mg/mL) in anhydrous toluene.

-

Spin-Coating: Spin-coat the solution onto pre-cleaned quartz substrates at 2000 RPM for 60 seconds to form a ~100 nm thin film.

-

Encapsulation: Apply the experimental barrier film or encapsulation resin over the doped PMMA layer. Leave one substrate unencapsulated as a positive control.

-

Environmental Exposure: Place the substrates in a solar simulator (AM 1.5G illumination,

) under ambient atmospheric conditions (25°C, 50% RH) for 0 to 48 hours. -

Spectroscopic Monitoring: At 4-hour intervals, measure the Photoluminescence (PL) spectra using an excitation wavelength of 350 nm.

-

Defect Quantification: Calculate the degradation index by taking the intensity ratio of the green defect emission (

) to the pristine blue emission (

Fig 2: Experimental workflow for accelerated photo-oxidation and keto-defect quantification.

Protocol B: Genotoxicity Screening for Material Safety

For drug development and occupational safety professionals, the synthesis of organic electronics introduces novel polycyclic aromatic hydrocarbons (PAHs) into the laboratory and environment. 1,9-DMF has been identified as a weak tumorigen in newborn mice [3].

Causality Check: Rat hepatocyte primary cultures are utilized because they retain the complex cytochrome P450 metabolic enzymes necessary to bioactivate pro-mutagens. Measuring Unscheduled DNA Synthesis (UDS) via autoradiography provides a direct, self-validating readout of DNA excision repair triggered by chemical damage.

Step-by-Step Methodology:

-

Hepatocyte Isolation: Isolate primary hepatocytes from adult male Fischer 344 rats via two-step collagenase perfusion.

-

Culture & Dosing: Seed hepatocytes on coverslips in Williams' Medium E. After a 2-hour attachment period, expose the cells to 1,9-DMF dissolved in DMSO (concentrations ranging from

to -

Incubation: Incubate for 18 hours at 37°C in a 5% CO

atmosphere. -

Autoradiography: Wash, fix, and mount the coverslips. Dip in photographic emulsion and expose for 7-14 days in the dark at 4°C.

-

Analysis: Develop the emulsion and stain with hematoxylin-eosin. Count the net nuclear silver grains (nuclear grain count minus cytoplasmic background). Note: While 1,9-DMF exhibits weak tumorigenic activity in vivo, it notably lacks UDS induction in standard rat hepatocyte assays, highlighting the necessity for multi-tiered safety models when evaluating fluorene derivatives [3].

References

-

Title: The Effect of Keto Defect Sites on the Emission Properties of Polyfluorene-Type Materials Source: Advanced Materials, 2002. URL: [Link]

-

Title: 9H-Fluorene, 1,9-dimethyl- Source: NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. URL: [Link]

-

Title: Methylated derivatives of pyrene and fluorene: Evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity in newborn mice Source: Journal of Toxicology and Environmental Health, 1987. URL: [Link]

Executive Brief: The Evolution of Fluorene in Photovoltaics

Application Notes & Protocols: Engineering Fluorene Derivatives for High-Efficiency Perovskite Solar Cells

Fluorene derivatives, characterized by their rigid, planar biphenyl structures, have become the cornerstone of organic hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The benchmark HTM, Spiro-OMeTAD (a spirobifluorene derivative), enabled the initial explosion in PSC efficiencies, playing a key role in achieving record power conversion efficiencies[1]. However, its reliance on hygroscopic dopants (like Li-TFSI) and low intrinsic hole mobility introduces severe thermal and environmental instability, critically hindering widespread commercialization[1][2]. Recent materials science efforts have pivoted toward novel fluorene-terminated spiro-type molecules (e.g., p-BM) and dopant-free fluorene dimers (e.g., V1, V2) to decouple high power conversion efficiency (PCE) from device degradation[3][4].

Mechanistic Rationale: Why Fluorene?

The selection of fluorene as a core or terminal moiety in HTMs is driven by precise optoelectronic requirements:

-

Energy Level Alignment: Functionalization at the C-2, C-7, and C-9 positions allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[5]. A deep HOMO level ensures a sufficient energetic driving force for hole extraction from the perovskite valence band while maximizing the open-circuit voltage (

)[6]. -

Thermal & Morphological Stability: Fluorene's rigid backbone elevates the glass transition temperature (

). For instance, fluorene-terminated molecules like DM exhibit a higher -

Hydrophobicity (Defect Passivation): Dopant-free fluorene derivatives (e.g., V1, which utilizes a methoxy-substituted triphenylamine peripheral group) possess strong hydrophobicity. This acts as a moisture barrier that protects the underlying hygroscopic perovskite lattice, thereby drastically reducing non-radiative recombination at the interface[3][6].

Comparative Performance Metrics

The transition from standard doped Spiro-OMeTAD to advanced fluorene derivatives yields measurable improvements in both optoelectronic efficiency and device longevity.

| HTM Designation | Architecture / Doping | PCE (%) | FF (%) | Stability / Degradation Metric | ||

| Spiro-OMeTAD | n-i-p / Doped (Li-TFSI) | ~20.8 | 1.11 | 24.3 | 76.8 | Rapid degradation at 60°C[7] |

| DM | n-i-p / Doped | 23.2 | 1.12 | 24.8 | 80.3 | Retains 95% after 500h at 60°C[7] |

| p-BM | n-i-p / Doped | 25.49 | 1.184 | 25.77 | 83.56 | Excellent thermal/humidity resistance[4] |

| HT2 | n-i-p / Doped | 18.04 | N/A | N/A | N/A | Comparable to benchmark in air[8] |

| V1 | n-i-p / Dopant-Free | 14.05 | N/A | N/A | N/A | Retains 75% after 480h in ambient[3][6] |

Charge Transfer Dynamics & Workflow

To understand the efficacy of fluorene HTMs, we must map the charge carrier dynamics. The diagram below illustrates how optimized HOMO/LUMO levels facilitate unidirectional hole flow while blocking electrons and moisture.

Fig 1: Charge carrier dynamics and recombination blocking in PSCs utilizing fluorene-based HTMs.

Standard Operating Protocols

Protocol 1: Preparation of Fluorene-Based HTM Solutions

Causality: The choice between a doped and dopant-free system dictates the chemical preparation. Doped systems (like p-BM or Spiro-OMeTAD) require oxidation to generate charge carriers, whereas dopant-free systems (like V1) rely on intrinsic molecular packing and extended

-

Solvent Selection: Weigh 72.3 mg of the fluorene derivative (e.g., Spiro-OMeTAD or p-BM) and dissolve in 1 mL of anhydrous chlorobenzene. Rationale: Chlorobenzene provides the optimal evaporation rate for uniform film formation during spin coating without instantly dissolving the underlying layers[5].

-

Dopant Addition (If applicable):

-

Add 28.8 µL of 4-tert-butylpyridine (tBP). Rationale: tBP prevents phase segregation of lithium salts and shifts the conduction band of the metal oxide ETL.

-

Add 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile). Rationale: Li-TFSI facilitates the oxidation of the fluorene core, drastically increasing hole mobility from

to functional levels[1][9].

-

-

Self-Validation (QC): For doped solutions, observe a color change from pale yellow to deep red/brown over 12-24 hours in a desiccator. This confirms the successful generation of oxidized fluorene radical cations[9]. Dopant-free solutions (e.g., V1) should remain their native color and be used immediately[3].

Protocol 2: Device Fabrication (n-i-p Architecture)

Causality: The HTM must be deposited without dissolving the underlying perovskite layer. Dynamic spin-coating is employed to minimize solvent exposure time. Steps:

-

Substrate Preparation: Clean FTO glass sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes to increase surface energy[5].

-

ETL & Perovskite Deposition: Spin-coat SnO

nanoparticles and anneal at 150°C. Deposit the perovskite precursor (e.g., FAPbI -

HTM Deposition: Transfer substrates to a nitrogen-filled glovebox. Set the spin coater to 4000 rpm. Dynamically dispense 40 µL of the fluorene HTM solution onto the spinning substrate. Rationale: Dynamic dispensing prevents the chlorobenzene solvent from pooling and degrading the perovskite lattice.

-

Electrode Evaporation: Thermally evaporate 80 nm of Gold (Au) under high vacuum (

Torr)[6]. -

Self-Validation (QC): Measure the water contact angle of the deposited HTM film. A contact angle >85° confirms the successful formation of a hydrophobic fluorene barrier[6].

Protocol 3: Optoelectronic Characterization & Stability Testing

Causality: Standard J-V curves do not explain why a device degrades. Transient and impedance techniques are required to isolate HTM performance from perovskite degradation. Steps:

-

Transient Photovoltage/Photocurrent (TPV/TPC): Expose the device to a fast laser pulse. Measure the decay of the voltage/current. Rationale: Faster TPC decay indicates superior hole extraction by the fluorene HTM, while slower TPV decay indicates reduced non-radiative recombination[3][6].

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small AC perturbation (10 mV, 1 MHz to 1 Hz) under dark conditions at various bias voltages. Extract the recombination resistance (

). Higher -

Thermal Stress Testing: Place unencapsulated devices on a 60°C hotplate in ambient air (~25% RH). Track PCE over 500 hours. Validation: High-

fluorene derivatives (like DM or p-BM) should retain >90% of their initial efficiency, validating their structural integrity against thermal stress[4][7].

References

-

A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells Source: ResearchGate URL:[Link]

-

Dopant-Free Fluorene HTMs Boost Perovskite Solar Cell Stability & Efficiency Source: Fluxim URL:[Link]

-

Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells Source: RSC Publishing (Sustainable Energy & Fuels) URL:[Link]

-

Unlocking the full potential of spiro-OMeTAD in perovskite solar cells: towards synthetic routes, doping mechanism, degradation, and stability Source: RSC Publishing URL:[Link]

-

Facile Synthesis of Fluorene-based Hole Transport Materials for Highly Efficient Perovskite Solar Cells and Solid-State Dye-sensitized Solar Cells Source: DiVA Portal URL:[Link]

-

An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency Source: RSC Publishing URL:[Link]

-

Mini-Review on Efficiency and Stability of Perovskite Solar Cells with Spiro-OMeTAD Hole Transport Layer: Recent Progress and Perspectives Source: ACS Publications (Energy & Fuels) URL:[Link]

-

Fluorene-Terminated π-Conjugated Spiro-Type Hole Transport Materials for Perovskite Solar Cells Source: ACS Publications (ACS Energy Letters) URL:[Link]

Sources

- 1. Unlocking the full potential of spiro-OMeTAD in perovskite solar cells: towards synthetic routes, doping mechanism, degradation, and stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dopant-Free Fluorene HTMs Boost Perovskite Solar Cell Stability & Efficiency — Fluxim [fluxim.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Facile Synthesis of Fluorene-based Hole Transport Materials for Highly Efficient Perovskite Solar Cells and Solid-State Dye-sensitized Solar Cells [diva-portal.org]

- 9. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: The Pivotal Role of 9,9-Dimethylfluorene in High-Performance Polymer Light-Emitting Diodes

Introduction: The Quest for Stable and Efficient Blue Emission

Polymer light-emitting diodes (PLEDs) represent a forefront technology for next-generation displays and solid-state lighting, offering advantages such as solution processability, mechanical flexibility, and large-area fabrication.[1] The development of materials that emit light across the full visible spectrum is crucial, with stable and efficient blue emission being a long-standing challenge. Polyfluorenes (PFs) have emerged as a premier class of conjugated polymers for this purpose due to their high photoluminescence quantum efficiency (PLQY), excellent thermal stability, and a rigid-rod like structure that promotes efficient charge transport.[2][3]

The core of the polyfluorene structure is a planar biphenyl unit bridged at the C9 position. While this core is responsible for the desirable electronic properties, the unsubstituted backbone is poorly soluble and prone to aggregation, hindering device fabrication and performance. The innovation that unlocked the potential of polyfluorenes was the strategic substitution at the C9 carbon. This guide focuses on the role of one of the simplest yet most effective substituents: the 9,9-dimethyl group, and by extension, other 9,9-dialkyl groups, which have become fundamental to the design of modern PLED materials.

The Significance of C9 Substitution: A Molecular Engineering Approach

The C9 position of the fluorene monomer is a non-conjugated, sp³-hybridized carbon. This unique feature allows for chemical modification without directly disrupting the π-conjugated system along the polymer backbone. Attaching side chains at this position is a critical molecular engineering strategy to control the polymer's physical and optoelectronic properties.

The 9,9-Dimethylfluorene Moiety

The introduction of two methyl groups at the C9 position provides a bulky, three-dimensional architecture that profoundly influences the polymer's behavior in both solution and the solid state.

Caption: Chemical structure of the 9,9-dimethylfluorene unit.

Key Advantages Imparted by 9,9-Dialkyl Substitution

-

Enhanced Solubility and Processability : The bulky alkyl groups at the C9 position increase the steric hindrance between polymer chains. This disrupts close packing, significantly improving the solubility of the polymer in common organic solvents like toluene, chloroform, and THF.[4] This is a critical prerequisite for fabricating uniform, large-area thin films via solution-based techniques such as spin-coating, which is a major advantage of PLEDs.[5]

-

Suppression of Aggregation and Excimer Formation : In the solid state, unsubstituted conjugated polymers tend to form aggregates or "excimers" (excited-state dimers), where intermolecular interactions lead to the formation of low-energy excited states. These states act as traps for excitons, resulting in undesirable, red-shifted emission and a reduction in device efficiency. The protruding alkyl chains physically separate the polymer backbones, effectively suppressing this phenomenon and helping to maintain the intrinsic blue emission of the fluorene unit.[6]

-

Improved Color Stability and Prevention of the "β-Phase" : Poly(9,9-dialkylfluorene)s can form a distinct conformational isomer known as the "β-phase," characterized by a more planar backbone structure.[7] While this phase can enhance charge transport, it exhibits a red-shifted emission spectrum (appearing greenish) and can lead to poor color stability during device operation.[8] The steric bulk of the C9 substituents helps to control and limit the formation of this phase, ensuring a more stable and pure blue electroluminescence.

-

High Morphological and Thermal Stability : The rigid fluorene core combined with the flexible alkyl side chains results in polymers with high glass transition temperatures (Tg) and excellent thermal stability.[9] This morphological stability is crucial for the long-term operational lifetime of a PLED device, preventing degradation under thermal stress generated during operation.

Performance Data of 9,9-Dialkylfluorene-Based Polymers

The choice of alkyl chain and copolymerization with other monomers allows for fine-tuning of the material's properties. The table below summarizes typical performance metrics for PLEDs using polymers based on 9,9-dialkylfluorene derivatives.

| Polymer Derivative | Device Structure | Max. Luminance (cd/m²) | Max. Efficiency (cd/A) | EQE (%) | Emission Color | Reference |

| Poly(9,9-dihexylfluorene) [PDHF] | ITO/PEDOT:PSS/PDHF/LiF/Al | ~100 | - | - | Blue | [2] |

| Poly(9,9-dioctylfluorene) [PFO] | ITO/PEDOT/PFO/Al | 65 | - | - | Blue | [8] |

| F8-TFB (copolymer) | ITO/PEDOT:PSS/IL/EML/Cathode | >1,000 | >1.0 | ~1.5 | Blue | [1] |

| F8-BT (copolymer) | ITO/PEDOT:PSS/F8-BT/Cathode | >1,000 | ~2.0 | ~2.0 | Green | [1] |

Note: Efficiency and luminance are highly dependent on the specific device architecture, including the use of hole/electron transport layers and the choice of cathode.

Experimental Protocols

Protocol 1: Synthesis of Poly(9,9-dihexylfluorene) via Suzuki Coupling

The Suzuki cross-coupling reaction is a robust and widely used method for synthesizing polyfluorene derivatives, offering excellent control over the polymer structure.[5]

Caption: Workflow for Suzuki cross-coupling polymerization.

Step-by-Step Methodology:

-

Monomer Preparation: Start with highly purified monomers: 2,7-dibromo-9,9-dihexylfluorene and 9,9-dihexylfluorene-2,7-bis(pinacol boronate). Purity is paramount, as impurities can quench luminescence and limit polymer chain growth.

-

Reaction Setup: In a Schlenk flask, combine equimolar amounts of the dibromo and diboronate monomers. Add a suitable solvent, typically a two-phase system like toluene and aqueous 2M potassium carbonate (K₂CO₃).[9] The solvent should be thoroughly degassed with an inert gas (e.g., Argon) for at least 30 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], typically at 1-2 mol% relative to the monomers.[10] The catalyst should be handled under an inert atmosphere.

-

Polymerization: Heat the reaction mixture to approximately 90°C with vigorous stirring. The reaction is typically run for 24-72 hours under a positive pressure of inert gas.[10] The progress can be monitored by observing the increase in viscosity of the solution.

-

Purification: After cooling to room temperature, end-cap the polymer by adding small amounts of bromobenzene and phenylboronic acid to ensure chain-end stability. Pour the viscous polymer solution into a large volume of a non-solvent like methanol to precipitate the polymer.[10]

-

Washing and Drying: Collect the fibrous polymer precipitate by filtration. Wash it extensively with methanol and acetone to remove any remaining catalyst and oligomeric impurities. Further purification can be achieved by redissolving the polymer in a good solvent (like THF) and re-precipitating. Finally, dry the purified polymer in a vacuum oven overnight to obtain a solid, often fibrous material.

Protocol 2: Fabrication of a Multilayer PLED Device

This protocol describes the fabrication of a standard PLED device using the synthesized polyfluorene as the emissive layer (EML).

Sources

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. Polyfluorene - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. iitk.ac.in [iitk.ac.in]

- 5. Synthesis and Electroluminescence properties of Polyfluorene derivatives for light-emitting diodes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 20.210.105.67 [20.210.105.67]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Characterization of 1,9-Dimethylfluorene-Based Charge Transporting Host Materials for Phosphorescent OLEDs

Prepared by: Senior Application Scientist, Advanced Optoelectronics & Materials Target Audience: Materials Scientists, Organic Chemists, and Optoelectronic Device Engineers

Mechanistic Rationale & Molecular Design

In the development of phosphorescent organic light-emitting diodes (PhOLEDs), the emissive layer requires a host material capable of transporting charges while confining triplet excitons to the phosphorescent dopant. For efficient triplet harvesting, the triplet energy (

While 9,9-dimethylfluorene is a ubiquitous bridging unit in organic electronics due to its excellent thermal stability and film-forming properties[2], its planar biphenyl core allows for extended

The 1,9-Dimethylfluorene Advantage: Although 1,9-dimethylfluorene is historically recognized in the context of toxicological and mutagenic evaluations of polycyclic aromatic hydrocarbons[4], repurposing this specific isomer for optoelectronics offers a profound structural advantage. The methyl group at the C1 (peri) position introduces severe steric hindrance against any substituent at the C2 position. This steric clash forces the attached charge-transporting moieties (e.g., carbazole) to twist out of the fluorene plane, adopting a nearly orthogonal dihedral angle.

Causality: This enforced geometric twist breaks the extended

Figure 1: Energy level alignment demonstrating the effect of C1-steric twisting on triplet energy.

Quantitative Data Presentation

The following table summarizes the optoelectronic improvements achieved by shifting from the standard 9,9-isomer to the sterically hindered 1,9-isomer when functionalized with carbazole (yielding 1,9-DMCzF).

| Property | 9,9-DMCzF (Reference) | 1,9-DMCzF (Target) | Mechanistic Impact on Device Performance |

| HOMO (eV) | -5.80 | -5.95 | Deeper HOMO improves electron blocking at the EML/HTL interface. |

| LUMO (eV) | -2.60 | -2.55 | Shallower LUMO facilitates balanced electron injection. |

| Triplet Energy ( | 2.72 | 2.91 | Strictly prevents reverse energy transfer from blue phosphors. |

| Hole Mobility ( | Slightly reduced due to steric bulk, but sufficient for EML hosts. | ||

| Thermal Stability ( | 135 | 152 | Increased rigidity enhances film morphological stability. |

Experimental Protocol: Synthesis of 1,9-DMCzF

The synthesis of 2,7-di(9H-carbazol-9-yl)-1,9-dimethylfluorene (1,9-DMCzF) requires strict control over regioselectivity and catalytic efficiency due to the unique steric environment of the 1,9-dimethylfluorene core.

Phase 1: Regioselective Dibromination

Objective: Functionalize the 1,9-dimethylfluorene core at the 2 and 7 positions to enable cross-coupling.

-

Dissolve 10 mmol of 1,9-dimethylfluorene in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask shielded from ambient light.

-

Add 0.5 mmol of iron powder (

) as a Lewis acid catalyst.-

Causality: Iron reacts with bromine in situ to form

, significantly accelerating the electrophilic aromatic substitution while preventing radical side-reactions at the benzylic methyl groups.

-

-

Dropwise add 22 mmol of

dissolved in 10 mL DCM at 0 °C over 30 minutes. -

Stir at room temperature for 12 hours.

Self-Validation Checkpoint: Quench a 0.1 mL aliquot with sodium thiosulfate and run TLC (Hexane). The starting material (

) must be completely consumed, replaced by a single distinct spot (). If multiple lower- spots appear, over-bromination (likely at the 4-position) has occurred due to poor temperature control.

Phase 2: Buchwald-Hartwig Amination

Objective: Couple the hole-transporting carbazole moieties to the sterically hindered core.

-

In a nitrogen-filled glovebox, combine 5 mmol of 2,7-dibromo-1,9-dimethylfluorene, 12 mmol of 9H-carbazole, 0.25 mmol of

, and 15 mmol of sodium tert-butoxide in a Schlenk flask. -

Add 40 mL of anhydrous toluene and 1.0 mmol of tri-tert-butylphosphine (

).-

Causality: The extreme steric bulk of the C1-methyl group severely hinders oxidative addition and reductive elimination at the adjacent C2 position. A highly active, sterically demanding ligand like

is mandatory to force the catalytic cycle forward.

-

-

Reflux at 110 °C for 24 hours under a strict nitrogen atmosphere.

Self-Validation Checkpoint: Perform GC-MS on a filtered aliquot. The presence of the mono-coupled intermediate (

) indicates an incomplete reaction. The reaction is only validated as complete when the di-coupled product mass () is the sole peak.

Phase 3: High-Vacuum Sublimation

Objective: Achieve >99.9% purity, an absolute requirement for OLED charge-transporting layers.

-

Perform a standard aqueous workup, extract with chloroform, and purify the crude product via silica gel column chromatography (Hexane:DCM 3:1).

-

Transfer the dried powder to a temperature-gradient vacuum sublimator.

-

Sublime at

Torr. Set the source zone to 280 °C and the collection zone to 180 °C.

Self-Validation Checkpoint: Measure the Photoluminescence Quantum Yield (PLQY) of the sublimed powder. A PLQY increase of >15% post-sublimation confirms the successful removal of trace palladium and halide quenchers. Trace metals act as non-radiative recombination centers; if the PLQY remains low, the sublimation must be repeated.

Figure 2: Step-by-step synthetic workflow for 1,9-dimethylfluorene-based host materials.

References

-

New Charge Transporting Host Material for Short Wavelength Organic Electrophosphorescence: 2,7-Bis(diphenylphosphine oxide)-9,9-dimethylfluorene Source: Chemistry of Materials, ACS Publications (2006) URL:[Link][2]

-

Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials Source: PMC / National Institutes of Health (2008) URL:[Link][1]

-

Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review Source: Materials, MDPI (2025) URL:[Link][3]

-

Methylated derivatives of pyrene and fluorene: Evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity Source: Journal of Toxicology and Environmental Health, Taylor & Francis (1987) URL:[Link][4]

Sources

- 1. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

Application Notes: 1,9-Dimethylfluorene in Fluorescent Chemosensors

Executive Summary

While 9,9-dimethylfluorene is a ubiquitous, highly planar building block in the design of rigid fluorescent chemosensors, its structural isomer, 1,9-dimethylfluorene , presents a radical departure in photophysical behavior. The asymmetric methylation at the C1 and C9 positions introduces severe steric hindrance in the "bay" region of the fluorene core. For researchers and drug development professionals, this steric bulk unlocks two distinct applications:

-

Steric Engineering of TICT/AIE Sensors : Acting as a conformationally restricted scaffold to drive Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Induced Emission (AIE) phenomena[1][2].

-

Genotoxic Analyte Detection : Serving as a critical target analyte in high-throughput fluorescent chemosensing assays (such as the γH2AX assay) to evaluate the mutagenicity of alkylated polycyclic aromatic hydrocarbons (PAHs)[3][4].

This application note details the mechanistic rationale, comparative photophysics, and validated protocols for utilizing and detecting 1,9-dimethylfluorene in advanced fluorescence workflows.

Mechanistic Insights: The Role of Steric Hindrance

Breaking Planarity for TICT and AIE

Standard fluorene derivatives (e.g., 9,9-dialkylfluorenes) are prized for their rigid, planar biphenyl systems, which yield high fluorescence quantum yields from the Locally Excited (LE) state. However, introducing a methyl group at the C1 position (1,9-dimethylfluorene) creates a profound steric clash with the C9 substituent.

When a donor (D) or acceptor (A) moiety is attached to the 1,9-dimethylfluorene core, this steric strain prevents the molecule from achieving a planar geometry in the excited state. Instead, upon photoexcitation, the molecule rapidly undergoes solvent-driven relaxation into an orthogonal geometry—the Twisted Intramolecular Charge Transfer (TICT) state[1][2].

-

Causality in Sensor Design : By exploiting this steric hindrance, chemists can design solvatochromic sensors. In non-polar media, the LE state dominates (short-wavelength emission). In polar media, the TICT state is stabilized, resulting in a massive red-shift and fluorescence quenching. Furthermore, restricting this rotation in solid-state or aggregated forms leads to Aggregation-Induced Emission (AIE).

Fig 1. Photophysical pathway of 1,9-dimethylfluorene derivatives driven by steric hindrance.

1,9-Dimethylfluorene as a Genotoxic Target Analyte

Beyond its use as a sensor scaffold, 1,9-dimethylfluorene is a known alkylated PAH found in environmental pollutants (e.g., scrubber effluents and diesel exhaust)[4][5]. Because a single methyl substituent at the 9-position combined with bay-region methylation significantly alters its interaction with DNA, it exhibits distinct tumorigenic and mutagenic activities[5]. Fluorescent chemosensing via the γH2AX In-Cell Western (ICW) assay is the gold standard for quantifying the double-strand DNA breaks induced by this specific isomer[3].

Data Presentation: Comparative Scaffold Analysis

To guide structural design, Table 1 summarizes the divergent properties of the 9,9-dimethyl vs. 1,9-dimethyl fluorene scaffolds.

| Property | 9,9-Dimethylfluorene | 1,9-Dimethylfluorene |

| Symmetry | C2v (Symmetric) | C1 (Asymmetric, chiral at C9) |

| Steric Hindrance (C1-C9) | Minimal | Severe (Bay-region clash) |

| Dominant Excited State | Locally Excited (LE) | TICT / AIE-prone |

| Fluorescence Quantum Yield | High (in most solvents) | Highly solvent-dependent |

| Primary Sensor Application | Rigid "Turn-On" / FRET donors | Solvatochromic / Viscosity Probes |

| Biological Relevance | Inert structural unit | Genotoxic alkylated PAH analyte |

Experimental Protocols

Protocol A: Solvatochromic Validation of a 1,9-Dimethylfluorene TICT Sensor

Purpose: To validate the steric-driven TICT mechanism of a synthesized 1,9-dimethylfluorene-based donor-acceptor probe. Rationale: The highly polar TICT state is stabilized by polar solvents. By measuring the emission spectra across a solvent gradient, the transition from LE to TICT can be quantitatively mapped[1][6].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the 1,9-dimethylfluorene probe in spectroscopic-grade 1,4-dioxane to a concentration of 1.0 mM.

-

Solvent Gradient: Prepare a series of 10 mL volumetric flasks containing solvents of increasing polarity index (

): Hexane ( -

Dilution: Aliquot 10 µL of the stock solution into each flask and bring to volume (Final concentration: 1.0 µM). Causality: 1.0 µM prevents inner-filter effects and aggregation-caused quenching (ACQ) during baseline solvatochromic measurements.

-

Spectral Acquisition:

-

Excite the samples at the isosbestic absorption point (typically ~340-360 nm).

-

Record the emission spectra from 380 nm to 700 nm.

-

-

Data Analysis (Self-Validation): A successful TICT sensor will exhibit a sharp, structured emission peak in Hexane (LE state) and a broad, significantly red-shifted, and lower-intensity peak in Acetonitrile (TICT state). Plotting the Stokes shift versus the solvent orientation polarizability (

) via the Lippert-Mataga equation will yield a linear correlation, confirming the charge-transfer nature of the excited state.

Protocol B: Fluorescent Detection of 1,9-Dimethylfluorene Genotoxicity (γH2AX ICW Assay)

Purpose: To quantify the genotoxic impact of 1,9-dimethylfluorene using near-infrared (NIR) fluorescent chemosensing[3]. Rationale: 1,9-dimethylfluorene induces DNA damage, leading to the phosphorylation of histone H2AX (forming γH2AX). Using highly specific primary antibodies and NIR fluorescent secondary antibodies allows for accurate, high-throughput quantification without the artifacts common to colorimetric assays.

Fig 2. Workflow for the γH2AX In-Cell Western fluorescent assay for genotoxic PAH detection.

Step-by-Step Methodology:

-

Cell Culture & Dosing: Seed HepG2 cells in a black, clear-bottom 96-well plate at

cells/well. Incubate for 24 h. Treat cells with 1,9-dimethylfluorene (0.1 µM to 10 µM in 0.1% DMSO) for 24 h. -

Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 min at room temperature (RT). Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 min. Causality: Permeabilization is strictly required for the bulky fluorescent antibodies to access the nuclear γH2AX targets.

-

Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1.5 h at RT. Incubate with mouse anti-γH2AX primary antibody (1:1000 dilution) overnight at 4°C.

-

Fluorescent Secondary Antibody: Wash 5x with PBS-T (0.1% Tween-20). Incubate with an NIR fluorescent secondary antibody (e.g., IRDye 800CW Goat anti-Mouse, 1:800) and a DNA stain (e.g., CellTag 700 for normalization) for 1 h at RT in the dark.

-

Imaging & Quantification: Wash 5x with PBS-T. Image the plate using a dual-channel NIR fluorescence imager. Normalize the 800 nm signal (γH2AX) against the 700 nm signal (total cell count). A dose-dependent increase in the 800/700 ratio validates the genotoxic detection of the 1,9-dimethylfluorene analyte.

References

-

Rethinking boron's role in intramolecular charge transfer: from an acceptor to a donor–acceptor regulator. RSC Publishing.[Link]

-

Planarisation or a twist? Using steric engineering to unlock the origin of mechanofluorochromic red-shifts. Chemical Science (RSC Publishing).[Link]

-

Comparative potency approach based on H2AX assay for estimating the genotoxicity of polycyclic aromatic hydrocarbons. ResearchGate.[Link]

-

Evaluating Human Risk from Exposure to Alkylated PAHs in an Aquatic System. ResearchGate.[Link]

Sources

- 1. Rethinking boron's role in intramolecular charge transfer: from an acceptor to a donor–acceptor regulator - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01916H [pubs.rsc.org]

- 2. Planarisation or a twist? Using steric engineering to unlock the origin of mechanofluorochromic red-shifts - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04257G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 1,9-Dimethylfluorene as a Bridged Molecular Gyrotop for Solid-State Fluorescence

Executive Summary & Mechanistic Principles

The development of highly efficient solid-state fluorophores is often hindered by aggregation-caused quenching (ACQ) and non-radiative decay pathways driven by molecular motion. Bridged molecular gyrotops—macrocage molecules featuring a central aromatic rotor encased within sterically shielding alkyl spokes—offer a structural solution to this challenge[1].

This application note details the use of 1,9-Dimethylfluorene [2] as the central rotor. Unlike symmetric fluorene derivatives, the 1,9-dimethyl substitution pattern introduces anisotropic steric bulk. By precisely tuning the length of the bridging alkyl chains (e.g., C18 vs. C22), researchers can modulate the free void volume around the fluorophore, directly controlling its rotational dynamics and, consequently, its solid-state Fluorescence Quantum Yield (FQY)[3][4].

The Causality of Fluorescence Quenching

In solution, the FQY of 1,9-dimethylfluorene gyrotops remains consistently high because solvent interactions dictate the non-radiative decay rates[3]. However, in the crystalline solid state, the FQY is entirely dependent on the macrocage size:

-

Small Cages (C18): The shorter octadecyl chains tightly pack around the asymmetric 1,9-dimethylfluorene core. This steric confinement restricts the fluorophore's librational (flipping) motion, effectively shutting down non-radiative decay pathways and preserving a high solid-state FQY[1].

-

Large Cages (C22): Longer docosyl chains create a larger internal void volume. This allows the fluorophore to undergo slight librational motion. The kinetic energy dissipation from this movement acts as a non-radiative decay channel, significantly quenching the fluorescence[1][4].

Caption: Influence of cage size on radiative vs. non-radiative decay pathways in molecular gyrotops.

Quantitative Data Summary

The following table summarizes the photophysical and dynamic properties of 1,9-dimethylfluorene bridged molecular gyrotops based on cage size[1][3][4].

| Parameter | Small Cage (C18) | Large Cage (C22) | Control (Non-Caged) |

| Alkyl Chain Length | Octadecyl (n=18) | Docosyl (n=22) | N/A |

| Solution FQY ( | ~0.85 | ~0.85 | ~0.85 |

| Solid-State FQY ( | 0.65 | 0.35 | 0.15 |

| 120 | 45 | N/A | |

| Fluorophore Motion | Highly Restricted | Librational (Slight) | Free Rotation |

Experimental Workflows & Protocols

Caption: Workflow for synthesizing 1,9-dimethylfluorene bridged molecular gyrotops via metathesis.

Protocol A: Synthesis and Isolation of the Bridged Macrocage

Causality of Design: Ring-Closing Metathesis (RCM) is highly sensitive to catalyst choice. Grubbs' 1st Generation catalyst is explicitly chosen over 2nd Generation variants because its lower reactivity prevents unwanted isomerization of the terminal alkenes prior to cyclization[4]. Furthermore, because caged and non-caged isomers possess identical polarities, standard silica gel chromatography is ineffective. Gel Permeation Chromatography (GPC) is utilized to separate the products based on their distinct hydrodynamic volumes[4].

-

RCM Reaction: Dissolve the terminal diene precursor of 1,9-dimethylfluorene in anhydrous dichloromethane (DCM) at high dilution (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Catalysis: Add Grubbs' 1st Generation catalyst (10 mol%) and reflux under an argon atmosphere for 24 hours.

-

Hydrogenation: Transfer the crude mixture to a high-pressure reactor. Add 10% Pd/C and stir under H

atmosphere (50 psi) for 12 hours to saturate the newly formed alkene bridges. -

Purification: Filter through Celite to remove the Pd/C. Concentrate the filtrate and purify via preparative GPC (eluent: chloroform) to isolate the pure macrocage from non-caged oligomers[4].

-

Validation Checkpoint: Perform

H NMR on the crude RCM product before hydrogenation. The complete disappearance of terminal alkene multiplet signals (typically

Protocol B: Absolute Solid-State Fluorescence Quantum Yield (FQY)

Causality of Design: Solid crystalline samples scatter light anisotropically. Using a standard right-angle fluorometer will result in massive signal loss and inaccurate FQY calculations. An integrating sphere coated with Spectralon is mandatory because it captures 100% of both the scattered excitation photons and the emitted photons, providing an absolute measurement[1][3].

-

Sample Preparation: Grind the purified 1,9-dimethylfluorene gyrotop crystals into a fine, homogeneous powder to minimize self-absorption artifacts.

-

Mounting: Pack the powder into a quartz solid-state sample holder.

-

Measurement: Place the holder into the integrating sphere. Excite the sample at its absorption maximum (

≈ 320 nm). -

Integration: Record the emission spectrum and the scattered excitation profile. Calculate the absolute FQY by dividing the number of emitted photons by the number of absorbed photons.

-

Validation Checkpoint: Prior to sample measurement, record the FQY of a certified solid-state standard (e.g., sodium salicylate,

= 0.55). A deviation of >2% indicates integrating sphere miscalibration or excitation light leakage, requiring immediate optical realignment.

Protocol C: Solid-State H NMR for Rotational Dynamics

Causality of Design: To directly link fluorescence quenching to molecular motion, the librational dynamics of the fluorophore must be quantified. By synthesizing a deuterated analog of the 1,9-dimethylfluorene core, researchers can utilize

-

Isotope Labeling: Synthesize the C18 and C22 gyrotops using a

H-labeled 1,9-dimethylfluorene precursor. -

Data Acquisition: Pack the deuterated crystals into a zirconia MAS (Magic Angle Spinning) rotor.

-

Pulse Sequence: Apply an inversion-recovery pulse sequence (

) at varying delay times ( -

Analysis: Fit the recovery of longitudinal magnetization to an exponential function. Compare the

of the C18 cage against the C22 cage to quantify the degree of motional restriction[1].

-

Validation Checkpoint: Array the delay times (

) in the inversion-recovery sequence. A valid system must produce a clear, sharp null point where magnetization crosses zero. Failure to observe this null indicates B1 field inhomogeneity or incomplete relaxation between scans, invalidating the

References

-

Yoshizawa, R., Inagaki, Y., Momma, H., Kwon, E., Ohara, K., Yamaguchi, K., & Setaka, W. "Synthesis and fluorescence properties of 9,9-dimethylfluorene-diyl bridged molecular gyrotops: effects of slight fluorophore motion on fluorescence efficiency in the solid state." New Journal of Chemistry, Royal Society of Chemistry, 2023. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 28227, 1,9-Dimethylfluorene." PubChem, National Institutes of Health. URL:[Link]

-

National Institute of Standards and Technology. "9H-Fluorene, 1,9-dimethyl-." NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

- 1. Synthesis and fluorescence properties of 9,9-dimethylfluorene-diyl bridged molecular gyrotops: effects of slight fluorophore motion on fluorescence efficiency in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]